2,4-Dimethyl-4-nonanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylnonan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-11(4,12)9-10(2)3/h10,12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYIZHWZWCLYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868302 | |
| Record name | 2,4-Dimethylnonan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fruity aroma | |
| Record name | 2,4-Dimethyl-4-nonanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; soluble in fats, Soluble (in ethanol) | |
| Record name | 2,4-Dimethyl-4-nonanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.821-0.827 | |
| Record name | 2,4-Dimethyl-4-nonanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1828/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
74356-31-3 | |
| Record name | 2,4-Dimethyl-4-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74356-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-4-nonanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074356313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylnonan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylnonan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-4-NONANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625246Q74Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Dimethyl-4-nonanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032239 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Profile: 2,4-Dimethyl-4-nonanol (CAS 74356-31-3)
[1][2]
Executive Summary
This compound (FEMA 4407) is a branched, tertiary aliphatic alcohol utilized primarily as a flavoring agent and fragrance ingredient due to its stability and distinctive fruity, herbaceous olfactory profile.[1] In the context of drug development, its significance lies in its lipophilicity (LogP ~3.[1]8) and its structural utility as a stable tertiary alcohol scaffold, resisting oxidative degradation common to primary and secondary alcohol excipients.[1] This guide provides a definitive analysis of its physicochemical properties, a validated synthesis route via Grignard alkylation, and rigorous analytical characterization protocols.[1]
Chemical Identity & Structural Analysis
The molecule features a nonane backbone with methyl substitution at the C2 and C4 positions, and a hydroxyl group at the C4 position. The steric bulk around the C4 hydroxyl group imparts significant resistance to esterification and oxidation.[1]
| Parameter | Data |
| CAS Registry Number | 74356-31-3 |
| IUPAC Name | 2,4-Dimethylnonan-4-ol |
| Molecular Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol |
| SMILES | CCCCCC(C)(O)CC(C)C |
| Stereochemistry | Racemic (contains one chiral center at C4, though often supplied as an achiral mixture due to synthesis method) |
| Functional Classification | Tertiary Alcohol; Branched Alkane |
Physicochemical Profile
The following data represents the standard specification range for high-purity research grades (≥98%).
| Property | Value / Range | Source / Context |
| Appearance | Colorless to pale yellow liquid | Standard State |
| Odor | Fruity, herbaceous, slightly floral | Organoleptic |
| Density (20°C) | 0.821 – 0.827 g/cm³ | JECFA Specification |
| Refractive Index (20°C) | 1.439 – 1.447 | JECFA Specification |
| Boiling Point | ~215 °C (Predicted) | @ 760 mmHg |
| Flash Point | > 90 °C | Closed Cup |
| Solubility | Soluble in ethanol, oils; Insoluble in water | Lipophilic character |
| LogP (Octanol/Water) | 3.8 (Predicted) | Indicates high membrane permeability |
Validated Synthesis Protocol
Methodology: Grignard Alkylation Rationale: The most direct and high-yield route to this compound involves the nucleophilic addition of a pentyl organometallic reagent to a commercially available ketone, 4-methyl-2-pentanone (Methyl Isobutyl Ketone - MIBK).[1] This route ensures the correct regiochemistry and formation of the quaternary carbon at C4.[1]
Reaction Scheme
-
Precursor: 4-Methyl-2-pentanone (MIBK).[1]
-
Reagent: Pentylmagnesium bromide (prepared in situ or commercial).
-
Mechanism: Nucleophilic attack of the pentyl carbanion on the C2 carbonyl of MIBK.[1]
Figure 1: Grignard synthesis workflow for this compound.
Step-by-Step Protocol
-
Preparation : Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Reagent Formation : Charge magnesium turnings (1.1 eq) and anhydrous THF. Add 1-bromopentane (1.0 eq) dropwise to initiate Grignard formation.[1] Maintain gentle reflux.[1]
-
Addition : Cool the Grignard solution to 0°C. Add 4-methyl-2-pentanone (0.9 eq) dissolved in anhydrous THF dropwise over 60 minutes. The stoichiometry is controlled to ensure complete consumption of the ketone.[1]
-
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up : Quench carefully with saturated aqueous ammonium chloride (
). Extract with diethyl ether ( ).[1] Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification : Purify the residue via fractional distillation under reduced pressure (approx. 10 mmHg). Collect the fraction corresponding to the target boiling point.[1][2]
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral fingerprints are established.
Gas Chromatography - Mass Spectrometry (GC-MS)
Due to the tertiary alcohol structure, the molecular ion (
-
Column: DB-5 or equivalent non-polar capillary column.[1]
-
Carrier Gas: Helium @ 1 mL/min.
-
Key Fragments (EI, 70 eV):
Nuclear Magnetic Resonance (NMR)
Predicted shifts in
- NMR (400 MHz):
-
NMR (100 MHz):
-
Distinctive quaternary carbon signal at ~73 ppm (C-OH).[1]
-
Stability & Safety Profile
Stability
-
Oxidation: Highly stable against oxidation compared to primary/secondary alcohols.[1] Does not form aldehydes or ketones under standard storage conditions.[1]
-
Dehydration: Susceptible to acid-catalyzed dehydration (E1 mechanism) to form alkene isomers (e.g., 2,4-dimethyl-3-nonene) at elevated temperatures in the presence of strong acids.[1]
Toxicology & Handling (GHS)[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018500, this compound.[1] Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specification for Flavorings: this compound.[1] JECFA Flavor Number 1850.[1] Retrieved from [Link][1][2][4]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,4-Dimethylnonan-4-ol.[1] CAS 74356-31-3.[5][1][6] Retrieved from [Link][1]
Sources
- 1. This compound | C11H24O | CID 3018500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]
- 5. parchem.com [parchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
molecular structure and formula of 2,4-Dimethyl-4-nonanol
An In-depth Technical Guide to 2,4-Dimethyl-4-nonanol
Abstract
This technical guide provides a comprehensive overview of this compound (FEMA 4407), a tertiary aliphatic alcohol utilized as a flavoring agent in the food and fragrance industry. The document details the molecule's structural characteristics, physicochemical properties, a proposed, mechanistically-sound synthetic route via Grignard reaction, and a thorough, predictive analysis of its spectroscopic signature (¹H NMR, ¹³C NMR, IR, and MS). This guide is intended for researchers, chemists, and professionals in drug development and flavor science, offering field-proven insights into its synthesis and characterization.
Molecular Identity and Physicochemical Characteristics
Nomenclature and Structural Identifiers
This compound is a branched-chain tertiary alcohol. Its structure is characterized by a nonane backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 4. Due to the chiral center at position 2, the compound exists as a racemic mixture.[1]
| Identifier | Value | Source |
| IUPAC Name | 2,4-dimethylnonan-4-ol | [2] |
| CAS Number | 74356-31-3 | [1][3] |
| Molecular Formula | C₁₁H₂₄O | [1][2][3] |
| Molecular Weight | 172.31 g/mol | [1][2] |
| SMILES | CCCCCC(C)(CC(C)C)O | [1][2] |
| InChI | InChI=1S/C11H24O/c1-5-6-7-8-11(4,12)9-10(2)3/h10,12H,5-9H2,1-4H3 | [1][2] |
| InChIKey | ZCYIZHWZWCLYQE-UHFFFAOYSA-N | [1][2] |
Molecular Structure
The structural formula of this compound is depicted below, illustrating the tertiary alcohol functional group and the arrangement of the alkyl chains.
Physicochemical Properties
This compound is a colorless liquid at room temperature, possessing a characteristic fruity aroma which is the basis for its primary industrial application.[2][3] It is sparingly soluble in water but soluble in organic solvents like ethanol and fats.[2]
| Property | Value | Unit | Conditions | Source |
| Appearance | Colorless clear liquid | - | Ambient | [3] |
| Odor | Fruity | - | - | [2][3] |
| Boiling Point | 211.0 - 213.0 | °C | 760 mmHg | [3] |
| Specific Gravity | 0.825 - 0.833 | - | @ 25 °C | [3] |
| Refractive Index | 1.439 - 1.447 | - | @ 20 °C | [2] |
| Flash Point | 94.4 | °C | (202 °F, TCC) | [3] |
| logP (o/w) | 4.05 | - | Calculated | [3] |
Retrosynthetic Analysis and Manufacturing Protocol
Expertise & Experience: Rationale for Synthetic Strategy
While specific manufacturing processes for this compound are proprietary, a robust and logical approach for its synthesis in a laboratory or industrial setting is the Grignard reaction. This cornerstone of organic synthesis is ideal for forming carbon-carbon bonds and is particularly effective for creating tertiary alcohols.[4][5] The retrosynthetic analysis points to two primary Grignard pathways:
-
Route A: Reaction of a pentyl Grignard reagent with 4-methyl-2-pentanone (methyl isobutyl ketone).
-
Route B: Reaction of an isobutyl Grignard reagent with 2-heptanone.
Route A is often preferred due to the commercial availability and lower cost of methyl isobutyl ketone. The Grignard reagent, pentylmagnesium halide, can be readily prepared from 1-halopentane and magnesium turnings.[5] The entire process must be conducted under anhydrous conditions, as Grignard reagents are potent bases that react readily with protic solvents like water, which would quench the reagent and halt the desired reaction.[6][7]
Proposed Synthesis Workflow
The synthesis is a two-step process: formation of the Grignard reagent followed by its reaction with the ketone and subsequent acidic workup.
Detailed Experimental Protocol
This protocol is a self-validating system; successful formation of the Grignard reagent is visually indicated, and the final product's identity is confirmed by the spectroscopic methods detailed in Section 3.
Materials:
-
Magnesium turnings
-
1-Bromopentane
-
4-Methyl-2-pentanone (Methyl isobutyl ketone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation:
-
To a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, indicating activation.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously, evidenced by cloudiness and gentle refluxing of the ether. Maintain a steady reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark gray-brown solution is the pentylmagnesium bromide reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Reaction Mechanism
The reaction proceeds via nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ketone.[7] The strongly nucleophilic carbon of the pentyl group attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a mild acid protonates the alkoxide to yield the final tertiary alcohol product.[8]
Structural Elucidation and Spectroscopic Profile
While a publicly available, fully assigned spectrum for this compound is not readily found, its spectroscopic profile can be accurately predicted based on its structure and established principles of NMR, IR, and MS for tertiary alcohols.[9][10][11]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will be complex due to the molecule's asymmetry and the presence of diastereotopic protons.
-
~3.5-4.5 ppm (s, 1H): The hydroxyl (-OH) proton. This peak is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. It can be confirmed by a D₂O shake, which will cause the peak to disappear.[9]
-
~1.5-1.8 ppm (m, 1H): The methine proton at C2 (-CH-).
-
~1.2-1.5 ppm (m, ~8H): The methylene protons of the pentyl chain and the CH₂ group at C3. These will appear as a complex multiplet.
-
~1.1 ppm (s, 3H): The methyl group attached to C4. As a singlet, this peak is a key identifier for the tertiary alcohol center.
-
~0.9 ppm (m, 9H): The three terminal methyl groups (C1, C9, and the methyl on C2) will likely overlap in the upfield region, appearing as a combination of a triplet and a doublet.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will show 11 distinct signals corresponding to each carbon atom.
-
~74-78 ppm: The quaternary carbon C4, bonded to the hydroxyl group. This deshielded signal is characteristic of a tertiary alcohol.
-
~50-55 ppm: The methylene carbon C3, adjacent to the quaternary center.
-
~40-45 ppm: The methine carbon C2.
-
~14-40 ppm: The remaining seven aliphatic carbons, including the two methyl groups attached to C2 and C4, and the carbons of the n-pentyl chain. The terminal methyl carbon (C9) will be the most upfield at ~14 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides clear evidence of the key functional groups.
-
~3600-3300 cm⁻¹ (broad, strong): A prominent, broad absorption band characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[9][10]
-
~2960-2850 cm⁻¹ (strong, sharp): Multiple peaks corresponding to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[1]
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending (scissoring and rocking) vibrations for the alkyl groups.[1]
-
~1210-1100 cm⁻¹ (strong): The C-O stretching vibration for a tertiary alcohol. The position of this peak is a key diagnostic feature to distinguish it from primary or secondary alcohols.[10]
Mass Spectrometry (Predicted Fragmentation)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 172 is expected to be very weak or entirely absent, which is a hallmark of tertiary alcohols due to the ease of fragmentation.[12][13] The major fragmentation pathways will be:
-
Alpha-Cleavage: This is the most favorable fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen atom.[13]
-
Loss of the pentyl radical (•C₅H₁₁) would result in a fragment ion at m/z = 87 .
-
Loss of the isobutyl radical (•C₄H₉) would result in a fragment ion at m/z = 115 . This is expected to be a major peak.
-
-
Dehydration: Loss of a water molecule (H₂O) from the molecular ion.
-
This would produce a fragment at m/z = 154 (M-18).
-
Summary of Predicted Spectroscopic Data
| Technique | Key Feature | Predicted Position/Value | Rationale |
| ¹H NMR | -OH Proton | ~3.5-4.5 ppm (broad s) | Exchangeable hydroxyl proton |
| C4-CH₃ | ~1.1 ppm (s) | Methyl on quaternary carbon | |
| ¹³C NMR | C4-OH | ~74-78 ppm | Deshielded tertiary alcohol carbon |
| IR | O-H Stretch | ~3600-3300 cm⁻¹ | H-bonded alcohol |
| C-O Stretch | ~1210-1100 cm⁻¹ | Tertiary alcohol C-O bond | |
| MS | Molecular Ion | m/z = 172 (weak/absent) | Unstable tertiary alcohol |
| Major Fragment | m/z = 115 | Alpha-cleavage (loss of isobutyl) |
Applications in Flavor Science
Regulatory Status and Organoleptic Properties
This compound is recognized as a safe flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), designated with FEMA number 4407.[14] This status signifies that it is "Generally Recognized As Safe" (GRAS) for its intended use in food products.[15][16] Its primary contribution to flavor profiles is its distinct fruity aroma.[2]
Structure-Activity Relationship
The organoleptic properties of this compound are a direct result of its molecular structure. The C11 carbon backbone provides sufficient volatility to be perceived by the olfactory system, while the tertiary alcohol group and branched methyl substituents contribute to its characteristic fruity and somewhat waxy scent profile. The specific arrangement of the alkyl groups modulates its interaction with olfactory receptors, distinguishing its aroma from that of linear or less-branched alcohols.
Safety and Handling
GHS Hazard Classification
While many reports indicate the substance does not meet GHS hazard criteria, aggregated data from the ECHA C&L Inventory suggests the following potential hazards.[2] Professionals should always consult the specific Safety Data Sheet (SDS) from their supplier.
| GHS Hazard Statement | Code | Class |
| Causes skin irritation | H315 | Skin Irrit. 2 |
| Causes serious eye damage | H318 | Eye Dam. 1 |
| May cause respiratory irritation | H335 | STOT SE 3 |
| May cause long lasting harmful effects to aquatic life | H413 | Aquatic Chronic 4 |
Laboratory Handling and Storage
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Conclusion
This compound is a well-characterized tertiary alcohol with significant application in the flavor industry. Its molecular structure gives rise to desirable fruity organoleptic properties, and its synthesis is readily achievable through established organic chemistry principles like the Grignard reaction. The predictive spectroscopic analysis provided herein offers a robust framework for its identification and quality control. Adherence to standard safety protocols is necessary for its handling in a research or industrial environment.
References
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,4-dimethylpentane. Retrieved February 4, 2026, from [Link]
-
GSRS. (n.d.). This compound. Retrieved February 4, 2026, from [Link]
- University of California, Davis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved February 4, 2026, from a file available on the UC Davis website.
-
Purdue University. (n.d.). Grignard Reagents. Retrieved February 4, 2026, from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018500, this compound. Retrieved February 4, 2026, from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). 4407 this compound. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved February 4, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018500, this compound.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved February 4, 2026, from [Link]
- Food and Agriculture Organization of the United Nations. (n.d.). GRAS Substances (4254-4429).
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]
-
Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved February 4, 2026, from [Link]
-
DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. Retrieved February 4, 2026, from [Link]
- IFT.org. (n.d.). GRAS Flavoring Substances 24.
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2014, February 26). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?. Retrieved February 4, 2026, from [Link]
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Substances (3250-3325).
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved February 4, 2026, from [Link]
- Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Flavoring Substances 26.
-
Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved February 4, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry Fragmentation of 2,4-Dimethyl-3-hexanol.
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 4, 2026, from [Link]
- W. W. Norton & Company. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved February 4, 2026, from a textbook chapter available online.
-
Pearson Study Prep. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines [Video]. YouTube. [Link]
-
DTIC. (1980, June 18). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Nonanol. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 4, 2026, from a PDF on the UT Southwestern website.
Sources
- 1. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]
- 3. brainly.com [brainly.com]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. femaflavor.org [femaflavor.org]
- 15. femaflavor.org [femaflavor.org]
- 16. ift.org [ift.org]
2,4-Dimethyl-4-nonanol odor profile and organoleptic characteristics
Odor Profile, Synthesis, and Organoleptic Characterization
Chemical Identity & Physicochemical Characterization
2,4-Dimethyl-4-nonanol (CAS: 74356-31-3) is a hindered tertiary alcohol belonging to the class of branched-chain saturated alcohols. Unlike its more common analogs (e.g., Tetrahydrolinalool or 2,6-Dimethyl-4-heptanol), this molecule exhibits a unique hydrophobic profile due to its extended carbon chain (C11 total) and specific steric crowding around the hydroxyl group.
Physicochemical Data Table
| Property | Value | Relevance to Application |
| CAS Number | 74356-31-3 | Global Inventory Identification |
| Molecular Formula | C₁₁H₂₄O | Stoichiometry |
| Molecular Weight | 186.33 g/mol | Volatility & Diffusion coefficient |
| LogP (o/w) | 4.05 (est) | High hydrophobicity; indicates high substantivity on substrates (skin/fabric). |
| Vapor Pressure | ~0.040 mmHg @ 25°C | Low volatility; functions as a middle-to-base note fixative. |
| Refractive Index | 1.434 – 1.440 | Quality Control parameter.[1] |
| Flash Point | ~94°C (202°F) | Processing safety classification (Class IIIB). |
Organoleptic Characteristics
The odor profile of this compound is distinct from the "citrus-floral" archetype of standard terpene alcohols. It functions as a modifier rather than a primary character impact molecule.
Olfactory Profile Analysis[1][2][3]
-
Primary Descriptor: Fruity (Generic, non-specific fruitiness).[1]
-
Secondary Nuances: Green, slightly woody, and floral (reminiscent of hyacinth or dimetol-like freshness but heavier).
-
Tactile/Mouthfeel: When evaluated in flavor dilution (though primarily a fragrance ingredient), it exhibits a "fatty" or "coating" mouthfeel due to the C9 backbone.
Substantivity & Performance
The high LogP (4.05) dictates the molecule's behavior in application.
-
Tenacity: High. It remains on blotters for >48 hours.
-
Stability: Excellent. The tertiary alcohol structure provides steric hindrance, protecting the hydroxyl group from oxidation. It is stable in:
-
Hypochlorite bleach (pH > 11)
-
Acidic media (pH < 3)
-
Antiperspirant salts (Aluminum Chlorohydrate)
-
Structure-Activity Relationship (SAR)
The organoleptic shift from "fresh/citrus" (C7-C8 alcohols) to "fruity/fatty" (C9-C11 alcohols) follows the Hydrophobic Tail Extension Rule .
-
Steric Hindrance: The methyl groups at positions 2 and 4 create a "bulky" environment. This prevents rapid enzymatic degradation and chemical oxidation, contributing to its odor stability.
-
Receptor Binding: The hydroxyl group acts as the hydrogen bond donor (HBD) for the olfactory receptor (OR). The extended alkyl tail (pentyl chain at C4) interacts with the hydrophobic pocket of the OR. As the chain length exceeds C8, the odor character suppresses "sharpness" and enhances "waxy/fruity" perception.
Diagram 1: SAR & Receptor Interaction Mechanism
Caption: Structural interaction of this compound with olfactory receptors via amphiphilic binding.
Experimental Protocols
Protocol A: Chemical Synthesis (Grignard Alkylation)
Since this compound is not a primary natural isolate, it is synthesized via the Grignard reaction of a specific ketone precursor.
Objective: Synthesize this compound from 2-methyl-4-nonanone.
Reagents:
-
Precursor: 2-Methyl-4-nonanone (Isobutyl pentyl ketone).
-
Grignard Reagent: Methylmagnesium Chloride (MeMgCl) or Bromide (3.0 M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Charge: Add 1.1 equivalents of MeMgCl (in THF) to the flask under N₂ atmosphere. Cool to 0°C using an ice bath.
-
Addition: Dissolve 1.0 equivalent of 2-Methyl-4-nonanone in anhydrous THF. Add dropwise to the Grignard reagent over 60 minutes, maintaining temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor consumption of ketone via TLC or GC-FID.
-
Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) to hydrolyze the alkoxide intermediate.
-
Extraction: Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers.
-
Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Distillation: Perform fractional vacuum distillation. This compound will distill at a higher boiling point than any unreacted ketone.
Diagram 2: Synthesis Workflow
Caption: Grignard synthesis pathway for converting 2-methyl-4-nonanone to the target tertiary alcohol.
Protocol B: GC-Olfactometry (GC-O) Assessment
To verify the odor profile and ensure no trace impurities (like ketones) are skewing the profile.
Equipment: Agilent 7890B GC with an Olfactory Port (ODP 3). Column: DB-Wax (Polar) or DB-5 (Non-polar), 30m x 0.25mm x 0.25µm.
Method:
-
Injection: 1 µL of 1% solution in Ethanol. Split ratio 10:1.
-
Oven Program: 50°C (2 min hold) → 10°C/min → 240°C.
-
Detection: Effluent split 1:1 between FID (Flame Ionization Detector) and Sniff Port.
-
Assessment: Three trained panelists record odor descriptors and intensity (0-5 scale) in real-time.
-
Data Correlation: Overlay the FID chromatogram with the "Aromagram" (panelist response) to confirm the peak at Retention Index (RI) ~1400 (Polar) corresponds to the "Fruity/Waxy" descriptor.
Safety & Regulatory (GHS)
While generally considered safe for use in fragrances (similar to other aliphatic alcohols), standard precautions apply.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of mist.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3018500, this compound. Retrieved from [Link]
-
The Good Scents Company. (2024). General Fragrance Alcohol Data and Safety Assessments. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Physical Properties of 2,4-Dimethyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of 2,4-Dimethyl-4-nonanol
This compound is a tertiary alcohol with a distinct fruity aroma. As a flavoring agent and fragrance component, its physical properties are of paramount importance for formulation, quality control, and regulatory compliance. For professionals in drug development, understanding the physicochemical characteristics of structurally similar molecules is fundamental to predicting the behavior of novel compounds, including their solubility, stability, and interaction with biological systems. This guide provides an in-depth exploration of two key physical properties of this compound: its boiling point and density, complete with detailed experimental protocols for their accurate determination.
The structure of this compound, featuring a hydroxyl group on a quaternary carbon, sterically hinders reactions at this position, influencing its chemical reactivity and physical behavior. Its relatively long carbon chain contributes to its low water solubility and higher boiling point compared to smaller alcohol molecules.
Core Physical Properties of this compound
The precise determination of the physical properties of this compound is crucial for its application and study. The following table summarizes the experimentally determined boiling point and density of this compound.
| Physical Property | Value | Conditions | Source |
| Boiling Point | 211.00 - 213.00 °C | @ 760.00 mm Hg | [Parchem, 2024][1] |
| Density | 0.821 - 0.827 g/cm³ | Not Specified | [National Center for Biotechnology Information, 2024][2] |
| Specific Gravity | 0.82500 - 0.83300 | @ 25.00 °C | [Parchem, 2024][1] |
Section 1: Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic constant under a given pressure and serves as an important indicator of its purity. Due to its relatively high boiling point, the determination of this property for this compound requires careful experimental technique to ensure accuracy and avoid thermal decomposition.
Principle of Boiling Point Determination
Several methods can be employed to determine the boiling point of a liquid. The distillation method is a common and reliable technique that also allows for the purification of the sample.[3] This method involves heating the liquid to its boiling point, condensing the vapor, and recording the temperature at which the liquid-vapor equilibrium is maintained.[3]
Detailed Experimental Protocol: Simple Distillation Method
This protocol outlines the steps for determining the boiling point of this compound using a simple distillation apparatus.
Materials:
-
Round-bottom flask (50 mL)
-
Distillation head (still head)
-
Condenser (Liebig or Graham)
-
Receiving flask (25 mL)
-
Thermometer (-10 to 300 °C) with appropriate adapter
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
This compound sample (approx. 20 mL)
Procedure:
-
Apparatus Assembly:
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask.
-
Add approximately 20 mL of this compound to the flask.
-
Connect the distillation head to the round-bottom flask.
-
Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
-
Place the receiving flask at the outlet of the condenser.
-
Securely clamp all components of the apparatus.
-
-
Heating and Distillation:
-
Begin circulating cold water through the condenser.
-
Gradually heat the round-bottom flask using the heating mantle or oil bath.
-
Observe the liquid and note the temperature at which the first drop of distillate falls from the condenser into the receiving flask.
-
Continue heating until a steady rate of distillation is achieved (approximately 1-2 drops per second).
-
Record the temperature at which the vapor temperature remains constant. This is the boiling point of the liquid.
-
-
Post-Distillation:
-
Once the boiling point is determined or most of the liquid has been distilled, turn off the heat source and allow the apparatus to cool.
-
Disassemble the apparatus once it has reached room temperature.
-
Visualizing the Workflow: Boiling Point Determination
Caption: Workflow for Boiling Point Determination by Simple Distillation.
Section 2: Experimental Determination of Density
Density, an intrinsic physical property, is defined as the mass of a substance per unit volume. It is a fundamental parameter in chemical engineering, material science, and pharmaceutical development for calculations involving mass-volume relationships and for assessing substance purity.
Principle of Density Measurement
The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[4] A pycnometer, or specific gravity bottle, is a piece of glassware designed to hold a precise volume of liquid at a specific temperature, thereby enabling a highly accurate density determination.
Detailed Experimental Protocol: Pycnometer Method
This protocol details the steps for determining the density of this compound using a pycnometer.
Materials:
-
Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper
-
Analytical balance (readable to at least 0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
This compound sample
-
Distilled water (for calibration)
-
Acetone (for drying)
-
Lint-free tissue
Procedure:
-
Calibration of the Pycnometer:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) for at least 20 minutes to allow the contents to reach thermal equilibrium.
-
Remove the pycnometer from the bath and carefully dry the exterior with a lint-free tissue.
-
Weigh the pycnometer filled with water. Record this mass as m₂.
-
Look up the density of water (ρ_water) at the experimental temperature.
-
Calculate the volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water.
-
-
Measurement of this compound Density:
-
Empty the pycnometer, rinse it with acetone, and dry it completely.
-
Fill the dry pycnometer with this compound and insert the stopper.
-
Equilibrate the filled pycnometer in the constant temperature water bath as done in the calibration step.
-
Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃.
-
Calculate the mass of the this compound sample: m_sample = m₃ - m₁.
-
Calculate the density of this compound (ρ_sample) using the formula: ρ_sample = m_sample / V.
-
Visualizing the Workflow: Density Determination
Caption: Workflow for Density Determination using a Pycnometer.
Conclusion
The accurate determination of the boiling point and density of this compound is essential for its effective use in various scientific and industrial applications. The protocols detailed in this guide provide robust and reliable methods for obtaining these critical physical properties. By understanding the principles behind these measurements and adhering to careful experimental techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of their work with this and other related compounds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3018500, this compound. Retrieved January 23, 2026, from [Link].
-
Chemistry LibreTexts (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 23, 2026, from [Link].
-
WikiEducator (2009). Chemistry/The Density and Volume of a Water-Alcohol Mixture. Retrieved January 23, 2026, from [Link].
Sources
An In-Depth Technical Guide to the JECFA Specifications for the Flavoring Agent 2,4-Dimethyl-4-nonanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-4-nonanol is a flavoring substance valued for its characteristic fruity aroma. As with all food additives, its use in consumer products is contingent upon a rigorous safety assessment by international expert bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is a primary authority in this field, providing independent scientific advice to the Food and Agriculture Organization (FAO) and the World Health Organization (WHO). This guide offers a detailed examination of the JECFA specifications for this compound, delving into its chemical identity, toxicological evaluation, and the scientific rationale behind its approved use.
Chemical and Physical Specifications
A fundamental aspect of the JECFA evaluation is the precise identification and characterization of the substance. This ensures that the material used in toxicological studies is representative of the substance used in food. The key identifiers and physicochemical properties of this compound are summarized below.
| Identifier | Value | Source |
| JECFA Number | 1850 | JECFA |
| FEMA Number | 4407 | Flavor and Extract Manufacturers Association |
| CAS Number | 74356-31-3 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₂₄O | PubChem |
| Molecular Weight | 172.31 g/mol | PubChem |
| Synonyms | 2,4-Dimethylnonan-4-ol | PubChem |
| Property | Specification | Source |
| Physical Form | Colorless liquid | JECFA |
| Odor | Fruity aroma | JECFA |
| Solubility | Very slightly soluble in water; soluble in fats and ethanol | JECFA |
| Density (25°C) | 0.821–0.827 g/cm³ | JECFA |
| Refractive Index (20°C) | 1.439–1.447 | JECFA |
| Assay Purity | Minimum 95% | JECFA |
The JECFA Safety Evaluation: A Field-Proven Approach
The JECFA employs a systematic, tiered approach to the safety assessment of flavoring agents, a methodology that has been refined over decades of experience. This procedure is designed to be both thorough and efficient, prioritizing resources based on the potential risk of a substance. The causality behind this experimental and evaluative choice is to ensure consumer safety while acknowledging the vast number of flavoring substances and their typically low levels of dietary exposure.
The core of this evaluation rests on three pillars:
-
Chemical Structure and Metabolism: The molecular structure of a flavoring agent provides initial insights into its likely metabolic fate. Substances with simple structures that are predicted to be metabolized into known, innocuous endogenous compounds are generally of lower toxicological concern.
-
Exposure Assessment: An accurate estimation of dietary intake is crucial. JECFA utilizes data on the annual volume of production of a flavoring agent to estimate the per capita intake.
-
Toxicological Data: Depending on the structural class and intake level, a range of toxicological studies may be required, including assessments of metabolism, short-term toxicity, and genotoxicity.
The following diagram illustrates the generalized workflow for the safety evaluation of a flavoring agent by JECFA.
Toxicological Profile of this compound
At its 69th meeting in 2008, JECFA evaluated a group of aliphatic acyclic alcohols, aldehydes, acids, and related esters, which included this compound.
Metabolism
While specific metabolic studies on this compound were not detailed in the publicly available summaries, its metabolic fate can be predicted based on its chemical structure as a branched-chain tertiary aliphatic alcohol. Tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols. It is anticipated that this compound would be primarily metabolized through conjugation with glucuronic acid, a common detoxification pathway in humans, to form a more water-soluble glucuronide conjugate that is readily excreted in the urine. Minor metabolic pathways could involve oxidation at other positions on the alkyl chain, but this is expected to be a less significant route of elimination. The products of these metabolic pathways are considered to be of low toxicological concern.
Toxicological Studies
For flavoring agents with low estimated daily intakes and a predicted innocuous metabolic fate, extensive toxicological testing is often not required by JECFA. The evaluation of this compound and its group relied on the principles of structural analogy and read-across from other structurally similar substances for which toxicological data were available.
-
Short-Term Toxicity: For the group of aliphatic acyclic alcohols, aldehydes, acids, and related esters, JECFA reviewed available short-term toxicity studies on representative members. These studies generally indicated a low order of toxicity.
-
Genotoxicity: Genotoxicity studies on structurally related aliphatic alcohols have not indicated a concern for mutagenicity or clastogenicity. Based on its structure, this compound is not expected to have genotoxic potential.
JECFA Conclusion: Acceptable Daily Intake (ADI)
Based on the available data on its chemical structure, predicted metabolism, low estimated daily intake, and the toxicological profile of structurally related substances, the 69th JECFA meeting concluded that this compound poses no safety concern at current levels of intake when used as a flavouring agent .[1][2][3]
| Toxicological Endpoint | Assessment | Rationale |
| Metabolism | Predicted to be metabolized to innocuous products, primarily via glucuronidation. | Based on the chemical structure as a tertiary aliphatic alcohol and established metabolic pathways for similar compounds. |
| Short-Term Toxicity | Low order of toxicity. | Inferred from data on structurally related aliphatic alcohols. |
| Genotoxicity | Not expected to be genotoxic. | Based on the absence of structural alerts for genotoxicity and data from related substances. |
| Acceptable Daily Intake (ADI) | No safety concern at current levels of intake when used as a flavouring agent. | Low estimated dietary exposure and a favorable toxicological profile based on its predicted metabolism and data from structurally related compounds. |
Conclusion
References
-
Joint FAO/WHO Expert Committee on Food Additives. (2009). Evaluation of certain food additives and contaminants: sixty-ninth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO technical report series; no. 952. [Link]
-
World Health Organization. (2009). Safety evaluation of certain food additives. WHO food additives series, 60. [Link]
-
Food and Agriculture Organization of the United Nations. (2009). Compendium of food additive specifications. FAO JECFA Monographs 5. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
World Health Organization. (n.d.). Procedure for the safety evaluation of flavouring agents. WHO Food Additives Series: 44. Retrieved February 7, 2024, from [Link]
Sources
Toxicological Evaluation of Aliphatic Tertiary Alcohols: A Mechanistic & Regulatory Guide
Executive Summary: The Tertiary Carbon Paradox
Aliphatic tertiary alcohols—such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA)—occupy a unique niche in toxicology. Unlike primary or secondary alcohols, the tertiary carbon atom lacks the proton required for oxidation by alcohol dehydrogenase (ADH). This structural "blockade" fundamentally alters their toxicokinetic profile, shifting metabolism away from rapid aldehyde generation and toward slower oxidative pathways (via Cytochrome P450s) and Phase II conjugation (glucuronidation).
For drug development professionals, these compounds present a dual challenge:
-
Metabolic Stability: They often exhibit prolonged half-lives compared to their linear isomers.
-
Species-Specific Toxicity: They are notorious for inducing alpha-2u-globulin nephropathy in male rats—a mechanism irrelevant to humans but critical to identify early to avoid false attrition of candidate compounds.
This guide provides a rigorous framework for evaluating the safety of tertiary alcohols, moving from molecular mechanisms to regulatory risk assessment.
Chemical & Metabolic Characteristics[1][2][3][4]
The ADH Resistance Mechanism
The primary determinant of tertiary alcohol toxicology is the steric and electronic environment of the carbinol carbon (
-
Primary/Secondary Alcohols: Oxidized by ADH to aldehydes/ketones via abstraction of the
-proton. -
Tertiary Alcohols: The
-carbon is bonded to three alkyl groups. There is no hydrogen to abstract.[1] Consequently, these compounds are refractory to ADH .
Metabolic Shunting
Since the primary clearance route is blocked, metabolism is shunted to two alternative pathways:
-
Phase I Oxidation (CYP450): Hydroxylation of the alkyl side chains (not the carbinol carbon) by CYP2E1 and CYP2B6.
-
Phase II Conjugation: Direct glucuronidation of the tertiary hydroxyl group by UGTs (UDP-glucuronosyltransferases).[2]
Visualization: Metabolic Pathway of tert-Butyl Alcohol (TBA)[3]
Toxicodynamics: Mechanisms of Action
CNS Depression (Acute)
Tertiary alcohols are potent CNS depressants. Their lipophilicity allows rapid blood-brain barrier penetration.
-
Potency: TAA is significantly more potent than ethanol.
-
Mechanism: Positive allosteric modulation of GABA
receptors and inhibition of NMDA glutamate receptors. -
Clinical Implication: In acute overdose, respiratory depression is the primary cause of death.
Alpha-2u-Globulin Nephropathy (The Male Rat Artifact)
This is the most critical confounding factor in safety assessment.
-
Mechanism: Tertiary alcohols (and their metabolites) bind non-covalently to
-globulin, a protein synthesized exclusively in the liver of adult male rats. -
Pathology: The protein-ligand complex resists lysosomal degradation, accumulating in the proximal tubule (hyaline droplets). This causes cytotoxicity, compensatory cell proliferation, and eventually renal tubule tumors.
-
Human Relevance: None. Humans do not synthesize
-globulin.
Visualization: The Alpha-2u-Globulin AOP
[9]
Experimental Protocols
In Vitro Metabolic Stability (Headspace Method)
Rationale: Tertiary alcohols are volatile. Standard open-well microsomal incubations lead to evaporative loss, mimicking "metabolic clearance." A headspace-sealed protocol is mandatory.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS).
-
20 mL Headspace Vials with PTFE-lined caps.
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4) inside headspace vials.
-
Substrate Addition: Spike test compound (e.g., TAA) to final concentration of 10 µM. Immediately cap the vial.
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Inject NADPH regenerating system through the septum using a gas-tight syringe.
-
Incubation: Shake at 37°C for 0, 15, 30, and 60 minutes.
-
Termination: Inject 100 µL of cold 1M HCl through the septum to stop reaction.
-
Analysis: Analyze headspace vapor directly via GC-MS.
-
Calculation: Plot ln(Peak Area) vs. time to determine intrinsic clearance (
).
Differentiating Alpha-2u-Globulin Nephropathy
Rationale: If renal toxicity is observed in male rats, you must prove it is
Protocol:
-
Histopathology: Stain kidney sections with Mallory’s Heidenhain stain to visualize hyaline droplets.
-
Immunohistochemistry (IHC): Use specific anti-
-globulin antibodies.-
Positive Result: Strong staining colocalized with hyaline droplets.
-
-
Alpha-2u Quantification (ELISA):
-
Homogenize renal cortex.
-
Quantify protein levels using a sandwich ELISA.
-
Compare Treated Male vs. Control Male vs. Female (Females are the negative control).
-
Risk Assessment Framework
When deriving safety limits (e.g., Permitted Daily Exposure - PDE) for tertiary alcohols, follow this hierarchy:
| Parameter | Description | Critical Action |
| Point of Departure | Usually a NOAEL from a 90-day sub-chronic study. | Exclude male rat kidney data if |
| Target Organ | CNS (acute), Liver/Thyroid (chronic). | Monitor for thyroid follicular hypertrophy (often secondary to liver enzyme induction). |
| Uncertainty Factors | Inter-species (10x), Intra-species (10x). | Standard factors apply. |
| Genotoxicity | Ames Test, Micronucleus. | Generally negative. Tertiary alcohols are rarely DNA-reactive. |
Reference Values (Example for tert-Butanol)
-
Oral RfD (USEPA): 4 x 10⁻¹ mg/kg-day.
-
Basis: Kidney toxicity in female rats (inflammation/mineralization), explicitly excluding male rat renal tumors due to the
mechanism.
References
-
McGregor, D. (2010).[5][6] Tertiary-Butanol: A Toxicological Review. Critical Reviews in Toxicology. Link
-
NSF International. (2003). Tert-Butyl Alcohol (TBA) Oral Risk Assessment Document. Link
-
US EPA. (2021). Toxicological Review of tert-Butyl Alcohol (tert-Butanol). Integrated Risk Information System (IRIS). Link
-
Borghoff, S. J., et al. (2001). Alpha 2u-Globulin Nephropathy, Renal Cell Proliferation, and Dosimetry of Inhaled tert-Butyl Alcohol in Male and Female F-344 Rats. Toxicological Sciences. Link
-
Hard, G. C., et al. (1993). Development of a Criteria Document for Reporting Urinary Bladder Tumors in Rats. Toxicologic Pathology. Link
-
Cederbaum, A. I., & Cohen, G. (1980). Oxidative demethylation of t-butyl alcohol by rat liver microsomes. Biochemical and Biophysical Research Communications. Link
Sources
Methodological & Application
Application Notes and Protocols for the Incorporation of 2,4-Dimethyl-4-nonanol in Oral Care Products
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of 2,4-Dimethyl-4-nonanol into oral care product formulations. This compound, a lipophilic tertiary alcohol, is recognized as a GRAS (Generally Recognized as Safe) flavoring agent with a characteristic fruity aroma.[1] Its inherent low water solubility presents a significant formulation challenge in aqueous-based systems such as mouthwashes and toothpastes.[1] This guide outlines systematic protocols covering physicochemical characterization, strategic formulation development to overcome solubility hurdles, robust analytical methods for quality control, and essential in vitro models for safety and preliminary efficacy assessment. The methodologies described herein are designed to provide a clear, scientifically-grounded framework for developing stable, effective, and safe oral care products containing this novel ingredient.
Introduction: Understanding the Core Challenge
The integration of novel functional ingredients is a primary driver of innovation in the oral care sector. This compound offers a unique sensory profile as a flavoring agent. However, its molecular structure, characterized by a long alkyl chain, renders it highly lipophilic and "very slightly soluble in water".[1] This fundamental property is the principal technical barrier to its incorporation into high-water-content oral care chassis.
Direct addition would lead to phase separation, resulting in a non-homogeneous, unstable, and aesthetically unacceptable product with unpredictable efficacy and sensory performance. Therefore, a systematic formulation approach grounded in the principles of colloid and surface chemistry is required. This involves creating a thermodynamically or kinetically stable micro-environment for the lipophilic molecule within the bulk aqueous phase of the product. This document provides the foundational protocols to achieve this, from initial characterization to final product evaluation.
Physicochemical Characterization of this compound
A thorough understanding of the active ingredient's properties is a prerequisite for rational formulation design. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | PubChem CID 3018500[1] |
| Molecular Weight | 172.31 g/mol | PubChem CID 3018500[1] |
| Appearance | Colourless liquid | JECFA[1] |
| Aroma | Fruity | JECFA[1] |
| Solubility | Very slightly soluble in water; soluble in fats and ethanol | JECFA[1] |
| Density | 0.821-0.827 g/mL | JECFA[1] |
| Regulatory Status | GRAS Flavoring Agent (FEMA No. 4407) | FDA[1] |
Causality: The Importance of Lipophilicity (Log P)
The octanol-water partition coefficient (Log P) is a critical measure of a compound's lipophilicity and is instrumental in predicting its behavior in oil-water systems.[2] A higher Log P value indicates a greater preference for a lipid environment and predicts greater difficulty in aqueous formulation. Determining this value is essential for selecting an appropriate solubilization or emulsification strategy.[3]
Protocol 1: Experimental Determination of Log P via RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a well-established and reliable indirect method for determining Log P.[4] The protocol is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Maintain column temperature at 25°C.
-
-
Calibration:
-
Prepare a series of standard compounds with known Log P values (e.g., uracil, benzonitrile, toluene, biphenyl).
-
Inject each standard individually under isocratic conditions, varying the mobile phase composition (e.g., 30%, 40%, 50%, 60%, 70%, 80% Mobile Phase B).
-
For each isocratic run, calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the void time (retention time of uracil).
-
For each standard, plot log(k) against the percentage of Mobile Phase B. Extrapolate the linear regression to 100% water (0% Mobile Phase B) to find the y-intercept, log(k_w).
-
Create a calibration curve by plotting the known Log P values of the standards against their calculated log(k_w) values.
-
-
Sample Analysis:
-
Prepare a stock solution of this compound in Mobile Phase B.
-
Perform the same series of isocratic runs as for the standards.
-
Calculate log(k_w) for this compound using the same extrapolation method.
-
-
Log P Determination:
-
Using the calibration curve generated in step 2, determine the Log P of this compound from its calculated log(k_w) value.
-
Formulation Development Strategies
The choice of formulation strategy depends on the desired final product characteristics, primarily whether the product is a single-phase system (clear mouthwash) or a multiphase system (opaque toothpaste).
Caption: Formulation strategy decision workflow.
Protocol 2: Solubilization for a Clear Mouthwash Formulation
For a transparent mouthwash, the goal is to create thermodynamically stable micelles that encapsulate the lipophilic this compound molecules, keeping them dispersed and "in solution".[5] Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >13) are ideal for this purpose.[6]
Methodology:
-
Solubilizer Screening:
-
Select a panel of pharma-grade non-ionic solubilizers (e.g., Polysorbate 20, Polysorbate 80, PEG-40 Hydrogenated Castor Oil).[7]
-
Prepare a series of aqueous solutions for each solubilizer at varying concentrations (e.g., 1%, 2.5%, 5% w/w).
-
For each solubilizer solution, create a premix of the solubilizer and this compound at different ratios (e.g., 1:1, 3:1, 5:1, 10:1 solubilizer to active).
-
Slowly titrate the premix into the main aqueous phase (water, humectants like glycerin/sorbitol) under constant, gentle agitation.
-
Visually inspect the resulting solution against a dark background for clarity and lack of phase separation (Tyndall effect may be visible). The optimal system is the one that solubilizes the target concentration of the active with the lowest amount of solubilizer, yielding a clear solution.
-
-
Formulation Procedure:
-
Phase A (Aqueous): In the main vessel, combine purified water, humectants (e.g., Glycerin, Sorbitol), and any water-soluble actives or sweeteners (e.g., Sodium Saccharin, Xylitol). Mix until uniform.
-
Phase B (Oil/Active): In a separate vessel, combine this compound and the selected solubilizer. Mix gently until a clear, uniform solution is formed.
-
Combination: Slowly add Phase B to Phase A with continuous mixing. Avoid high shear, which can cause excessive foaming.
-
Final Additions: Add any preservatives (e.g., Sodium Benzoate), colors, and other therapeutic agents.
-
QC: Adjust pH if necessary and confirm final clarity and aroma.
-
Sample Mouthwash Formulation:
| Ingredient | Function | Concentration (% w/w) |
| Purified Water | Solvent | q.s. to 100 |
| Sorbitol (70% Solution) | Humectant, Sweetener | 10.0 - 20.0 |
| Glycerin | Humectant | 5.0 - 15.0 |
| Polysorbate 20 | Solubilizer | 0.5 - 2.5 |
| This compound | Flavoring Agent | 0.05 - 0.2 |
| Sodium Saccharin | Sweetener | 0.05 - 0.15 |
| Sodium Benzoate | Preservative | 0.1 - 0.2 |
| Cetylpyridinium Chloride | Antimicrobial Agent | 0.05 - 0.1 |
| Citric Acid / NaOH | pH Adjuster | As needed |
Protocol 3: Emulsification for a Toothpaste Formulation
In a toothpaste, which is an opaque semi-solid, the goal is to create a stable oil-in-water (o/w) emulsion where fine droplets of the flavor oil (containing this compound) are dispersed throughout the continuous aqueous/humectant phase.[8] The foaming agent (surfactant) often plays a dual role in helping to emulsify the flavor system.[8]
Methodology:
-
Binder Hydration:
-
In the main mixing vessel (planetary or vacuum mixer), disperse the binding agent (e.g., Xanthan Gum, Sodium CMC) into the humectant (Glycerin/Sorbitol). Mix until a smooth, lump-free slurry is formed. This prevents the binder from clumping when water is added.
-
-
Aqueous Phase Addition:
-
Slowly add purified water to the binder slurry and mix until the binder is fully hydrated and the solution is viscous. Add sweeteners and any preservatives.
-
-
Abrasive Incorporation:
-
Gradually add the abrasive powders (e.g., Hydrated Silica, Calcium Carbonate) under vacuum to prevent air incorporation. Mix until the paste is uniform and smooth.
-
-
Active/Flavor Phase Addition:
-
In a separate container, premix the this compound with any other essential oils.
-
Add the foaming agent (e.g., Sodium Lauryl Sulfate) to the main batch and mix briefly.
-
Inject the flavor premix into the main batch and mix until fully dispersed. The surfactant will aid in emulsifying the flavor oil into the paste.
-
-
Final Steps:
-
Add any coloring agents or other therapeutic ingredients (e.g., Sodium Fluoride).
-
Continue mixing under vacuum to ensure a homogeneous, air-free paste.
-
Analytical Protocols for Quality Control
Verifying the concentration of this compound in the final product is crucial for ensuring consistency and compliance. Due to its volatility and non-polar nature, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID) is the method of choice.
Protocol 4: Quantification by GC-MS
Methodology:
-
Sample Preparation:
-
Mouthwash: Perform a simple liquid-liquid extraction. To 1 mL of mouthwash, add 1 mL of a water-immiscible solvent (e.g., Hexane or Dichloromethane) containing an appropriate internal standard (e.g., 2,6-Dimethyl-4-heptanol). Vortex vigorously for 2 minutes. Allow the layers to separate. Carefully transfer the organic (top) layer to a GC vial.
-
Toothpaste: Weigh 1 g of toothpaste into a centrifuge tube. Add 5 mL of a suitable solvent (e.g., Methanol) to dissolve the soluble components and disperse the paste. Vortex and sonicate for 10 minutes. Add 5 mL of Hexane (containing the internal standard) and vortex for 2 minutes to extract the lipophilic components. Centrifuge at 5000 rpm for 10 minutes to separate the phases and pellet the solids. Transfer the top hexane layer to a GC vial.
-
-
Instrumental Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).
-
Oven Program: Initial temp 60°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Parameters: Scan mode (m/z 40-400) for identification. For quantification, use Single Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard in hexane.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Calculate the concentration in the prepared samples using the linear regression equation from the calibration curve.
-
In Vitro Performance and Safety Evaluation
Prior to clinical testing, in vitro assays provide crucial data on the product's safety and potential biological activity.
Sources
- 1. This compound | C11H24O | CID 3018500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. formulabotanica.com [formulabotanica.com]
- 6. sensient-beauty.com [sensient-beauty.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. FORMULATION INGREDIENTS FOR TOOTHPASTES AND MOUTHWASHES - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Guide to the Synthesis of 2,4-Dimethyl-4-nonanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Introduction
Tertiary alcohols are pivotal structural motifs in a vast array of organic molecules, including pharmaceuticals, fragrances, and specialty materials. Their synthesis is a cornerstone of modern organic chemistry. Among the myriad of synthetic strategies, the Grignard reaction stands out for its reliability, versatility, and efficiency in forming carbon-carbon bonds.[1][2] This application note provides a comprehensive guide to the synthesis of a specific tertiary alcohol, 2,4-dimethyl-4-nonanol, through the nucleophilic addition of a Grignard reagent to a ketone. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Retrosynthetic Analysis and Strategic Approach
The target molecule, this compound, offers several retrosynthetic disconnections for a Grignard-based synthesis. A logical and efficient approach involves the disconnection at the C4-C5 bond. This strategy utilizes a primary alkyl halide, n-pentyl bromide, for the formation of the Grignard reagent, which then reacts with the commercially available and relatively inexpensive ketone, 4-methyl-2-pentanone (commonly known as methyl isobutyl ketone, MIBK). This route is generally preferred due to the ease of preparation and higher reactivity of Grignard reagents derived from primary alkyl halides.
Caption: Retrosynthetic analysis of this compound.
Reaction Mechanism
The synthesis of this compound via the Grignard reaction proceeds in two primary stages:
-
Formation of the Grignard Reagent: n-Pentylmagnesium bromide is prepared by the reaction of n-pentyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[3] The magnesium inserts into the carbon-bromine bond, creating a highly polar organometallic compound. The carbon atom bound to magnesium becomes strongly nucleophilic.
-
Nucleophilic Addition to the Ketone: The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methyl-2-pentanone.[2] This addition reaction breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched by the addition of a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product, this compound.[4][5] Using a mild acid is crucial to prevent potential acid-catalyzed dehydration of the tertiary alcohol, which can lead to the formation of an alkene byproduct.[6]
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound, starting from n-pentyl bromide and 4-methyl-2-pentanone.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Density (g/mL) | Volume |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | - | - |
| n-Pentyl Bromide | 151.04 | 15.1 g | 0.10 | 1.217 | 12.4 mL |
| 4-Methyl-2-pentanone | 100.16 | 10.0 g | 0.10 | 0.802 | 12.5 mL |
| Anhydrous Diethyl Ether | 74.12 | - | - | 0.713 | ~200 mL |
| Saturated NH₄Cl (aq) | - | - | - | - | ~100 mL |
| Anhydrous MgSO₄ | 120.37 | - | - | - | As needed |
Procedure
Part 1: Preparation of n-Pentylmagnesium Bromide
-
Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a 125 mL addition funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation of Grignard Reagent Formation: Place the magnesium turnings (2.67 g, 0.11 mol) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface. Assemble the apparatus, ensuring a positive pressure of inert gas.
-
Addition of Alkyl Halide: In the addition funnel, prepare a solution of n-pentyl bromide (15.1 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining n-pentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.[3] The resulting gray-black solution is the n-pentylmagnesium bromide Grignard reagent.
Part 2: Reaction with 4-Methyl-2-pentanone
-
Cooling: Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Addition of Ketone: Prepare a solution of 4-methyl-2-pentanone (10.0 g, 0.10 mol) in 50 mL of anhydrous diethyl ether in the addition funnel. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C. A white precipitate of the magnesium alkoxide will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture again to 0°C in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.[4][7] Be cautious as this step is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine all the organic extracts.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The purity of the final product can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Pentyl Bromide: Flammable liquid and vapor. Causes skin irritation. Handle with care.[10]
-
Magnesium Turnings: Flammable solid. Reacts with water to release flammable gases. Handle in a dry, inert atmosphere.[11][12]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Harmful if swallowed and may cause drowsiness or dizziness.[3][13]
-
4-Methyl-2-pentanone (MIBK): Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation.[5]
-
Hydrochloric Acid (if used for cleaning): Causes severe skin burns and eye damage. May cause respiratory irritation.[1][14]
Conclusion
The Grignard reaction remains an indispensable tool for the synthesis of complex organic molecules. The protocol outlined in this application note provides a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and following the detailed work-up procedure, researchers can achieve high yields of the desired tertiary alcohol. This methodology can be adapted for the synthesis of a wide range of other tertiary alcohols, underscoring the broad applicability of the Grignard reaction in both academic and industrial research settings.
References
-
Organic Syntheses. (n.d.). n-Propyl Bromide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
- Google Patents. (2012). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
-
Organic Syntheses. (n.d.). 1-Phenyl-1-penten-4-yn-3-ol. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
-
Reddit. (2024). How much ammonium chloride to quench a grignard?. Retrieved from [Link]
-
Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pentamethylene bromide. Retrieved from [Link]
-
ResearchGate. (2025). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (1993). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pentamethylene bromide. Retrieved from [Link]
- Google Patents. (1964). US3161689A - Process for making grignard reagents.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Unwanted Dehydration of 2,4-Dimethyl-4-nonanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling tertiary alcohols in acidic conditions. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the acid-catalyzed dehydration of 2,4-Dimethyl-4-nonanol. As a sterically hindered tertiary alcohol, this substrate is particularly susceptible to elimination reactions, leading to the formation of undesired alkene byproducts. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you maintain the integrity of your molecule during synthesis.
Part 1: Troubleshooting Guide
This section addresses the most common issue encountered when working with this compound in the presence of acid: the formation of alkene impurities.
Q: My reaction is producing significant quantities of 2,4-dimethyl-nonenes. What is causing this side reaction, and how can I minimize it?
A: The formation of alkenes from this compound is a classic example of an acid-catalyzed dehydration reaction, which proceeds via an E1 (Elimination, Unimolecular) mechanism.
Causality: Tertiary alcohols like yours dehydrate readily because the reaction proceeds through a relatively stable tertiary carbocation intermediate.[1][2] The mechanism involves three key steps:
-
Protonation: The acid catalyst protonates the hydroxyl (-OH) group, converting it into an excellent leaving group (-OH₂⁺).[3]
-
Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step of the reaction.[2][4]
-
Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[2]
Because the formation of the stable tertiary carbocation is energetically favorable, this dehydration pathway can be difficult to avoid under harsh acidic conditions.[1][5]
Troubleshooting Workflow
If you are observing alkene byproducts, follow this logical workflow to diagnose and solve the issue. The key is to modify reaction parameters to disfavor the E1 pathway.
Caption: Troubleshooting workflow for mitigating alkene formation.
Data Summary: Impact of Parameters on Dehydration
This table summarizes how adjusting key experimental variables can help you suppress the unwanted E1 dehydration side reaction.
| Parameter | High Dehydration Conditions | Recommended Change | Rationale |
| Temperature | High (> 25-80°C)[1][5] | Decrease (e.g., 0°C) | Elimination reactions have a higher activation energy than many desired substitution or addition reactions. Lowering the temperature disproportionately slows the rate of dehydration. |
| Acid Strength | Strong Brønsted acids (H₂SO₄, HCl)[6][7] | Use Milder Acid | Stronger acids more readily protonate the alcohol, accelerating the rate-determining step (carbocation formation). Weaker acids (e.g., H₃PO₄) or Lewis acids (e.g., Bi(OTf)₃) can catalyze the desired reaction without promoting elimination as aggressively.[6][7] |
| Reaction Time | Prolonged | Reduce | The longer the stable tertiary carbocation intermediate exists in solution, the more opportunity it has to undergo elimination. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Switch to Polar Aprotic | Polar protic solvents can stabilize the carbocation intermediate, favoring the E1 pathway.[8] Aprotic solvents (e.g., CH₂Cl₂, THF) are less effective at solvating the carbocation, thus disfavoring its formation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Can you illustrate the complete E1 mechanism for the dehydration of this compound?
A: Certainly. The E1 mechanism is a stepwise process that critically relies on the formation of a carbocation intermediate. The following diagram details this pathway for your specific molecule.
Caption: The E1 mechanism for acid-catalyzed alcohol dehydration.
Q2: Are there milder, non-traditional acid catalysts that can prevent this dehydration?
A: Yes, moving away from strong mineral acids is a highly effective strategy. Consider these alternatives:
-
Weaker Brønsted Acids: Concentrated phosphoric acid (H₃PO₄) is often preferred over sulfuric acid because it is a weaker acid and a poorer oxidizing agent, leading to cleaner reactions.[6]
-
Lewis Acids: Catalysts like bismuth(III) triflate (Bi(OTf)₃) or scandium(III) triflate (Sc(OTf)₃) can be effective for various reactions involving alcohols under much milder conditions, often avoiding the high temperatures that favor elimination.[7]
-
Solid Acid Catalysts: Using solid, recoverable catalysts like acidic clays (e.g., Montmorillonite K-10), zeolites, or acidic ion-exchange resins (e.g., Amberlyst-15) can also prevent dehydration.[9][10] These materials often provide a milder acidic environment and can be easily removed by filtration, simplifying workup.
Q3: What if I need to perform a reaction under basic or nucleophilic conditions? Can I convert the alcohol to a different leaving group to avoid acid altogether?
A: This is an excellent advanced strategy. Instead of using acid to make the hydroxyl a good leaving group, you can convert it to a sulfonate ester (e.g., tosylate or mesylate) under basic conditions.
-
Activation: React this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. This converts the -OH group into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.
-
Elimination: You can then induce elimination by adding a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK). This reaction would proceed via an E2 mechanism, which avoids the formation of a carbocation intermediate and can provide better control over the regioselectivity of the resulting alkene.
This two-step approach completely avoids acidic conditions, thereby preventing the uncontrolled E1 dehydration.[11]
Q4: I need to keep the tertiary alcohol intact while modifying another part of the molecule. Can I use a protecting group?
A: Yes, protecting the alcohol is a standard and highly effective method when the hydroxyl group itself is not the desired reaction site.
The most common and robust protecting groups for alcohols are silyl ethers.[12][13]
-
Protection: You can react this compound with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl), in the presence of a base like imidazole in an aprotic solvent (e.g., DMF). This forms a sterically hindered and stable silyl ether.
-
Reaction: The resulting silyl ether is stable to a wide range of reagents, including Grignard reagents, organolithiums, hydrides, and many oxidizing agents.[12] You can now perform reactions on other parts of your molecule without affecting the protected alcohol.
-
Deprotection: The silyl group can be easily removed to regenerate the alcohol by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or by using a mild acid.[12]
Protocol: Protection of this compound with TBSCl
-
Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq).
-
Addition: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude silyl ether can be purified by flash column chromatography on silica gel.
References
-
Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?[Link]
-
JoVE. (2025). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Clark, J. (n.d.). Dehydration of Alcohols. Chemguide. [Link]
-
Stewart, S. M. (2019, July 24). Acid Catalyzed Dehydration of Alcohols to get Alkenes [Video]. YouTube. [Link]
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
-
Ashenhurst, J. (2012). The E1 Reaction and Its Mechanism. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2020). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. [Link]
-
Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Horváth, I. T., & Gellér, F. (2014). Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC - NIH. [Link]
-
Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions?[Link]
-
Chemistry LibreTexts. (2019). Elimination Reactions of Alcohols. [Link]
-
Noto, V. D., & Gascón, J. (2017). Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments. MDPI. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zeolites as Acid/Basic Solid Catalysts: Recent Synthetic Developments [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing Aqueous Solubility of 2,4-Dimethyl-4-nonanol
Welcome to the technical support center for 2,4-Dimethyl-4-nonanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the solubility of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges in your experiments.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a tertiary alcohol characterized by its significant hydrophobic nature.[1] Its molecular structure, with a long alkyl chain, results in very slight solubility in water, while it is soluble in organic solvents like ethanol and fats.[1][2] This poor aqueous solubility is a critical hurdle in many experimental settings, particularly in biological assays and formulation development, where aqueous buffers are standard.
To effectively address solubility issues, it is crucial to understand the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C11H24O | [1][3][4] |
| Molecular Weight | 172.31 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Fruity | [1][5] |
| Water Solubility | Very slightly soluble | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol and fats | [1] |
| logP (o/w) | 4.05 | [5] |
The high octanol-water partition coefficient (logP) of 4.05 quantitatively confirms the lipophilic character of this compound, indicating its strong preference for non-polar environments over aqueous media.[5] This inherent hydrophobicity is the primary cause of precipitation when the compound is introduced into aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions and provides a systematic approach to troubleshooting.
FAQ 1: My this compound, dissolved in an organic solvent, precipitates immediately upon addition to my aqueous buffer. What is happening and what should be my first step?
Answer: This is a classic sign of a compound exceeding its aqueous solubility limit. The organic solvent in your stock solution is miscible with the aqueous buffer, but the compound itself is not. The first step is to determine the maximum tolerable concentration of the organic solvent in your final solution that does not affect your experimental system (e.g., cell viability, enzyme activity). Often, a final concentration of the organic solvent (like DMSO or ethanol) below 1% is recommended for biological assays.[6]
FAQ 2: I need to prepare a stock solution of this compound. Which organic solvent should I choose?
Answer: Given that this compound is soluble in ethanol, this is a good starting point.[1] Dimethyl sulfoxide (DMSO) is another common choice for preparing stock solutions of hydrophobic compounds due to its high solubilizing capacity and miscibility with water.[7][8] The choice between ethanol and DMSO may depend on the tolerance of your specific experimental system to these solvents.
FAQ 3: I have tried using a co-solvent, but the compound still precipitates at my desired final concentration. What are my other options?
Answer: If co-solvents alone are insufficient, you can explore more advanced solubilization techniques. The main strategies include the use of surfactants to form micelles or the use of cyclodextrins for molecular encapsulation.[8][9][10] These methods can significantly increase the aqueous solubility of hydrophobic compounds.
FAQ 4: How do I choose between using a surfactant and a cyclodextrin?
Answer: The choice depends on several factors, including the requirements of your downstream application.
-
Surfactants: Form micelles that encapsulate the hydrophobic compound. Non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred in biological systems due to their lower potential for protein denaturation compared to ionic surfactants.[6][11] However, surfactants can interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, forming an inclusion complex.[12][13][14] This complex is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[6][12] Cyclodextrins are often considered less disruptive to biological systems than surfactants.
The following decision-making workflow can guide your selection process:
Caption: Decision workflow for selecting a solubilization strategy.
Experimental Protocols
The following are detailed, step-by-step methodologies for solubilizing this compound.
Protocol 1: Co-Solvent Method
This protocol outlines the use of a water-miscible organic solvent to first dissolve this compound before dilution into an aqueous buffer.
Materials:
-
This compound
-
Ethanol (anhydrous) or Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure the compound is fully dissolved by vortexing.
-
-
Serial Dilution (if necessary):
-
Perform serial dilutions of the high-concentration stock solution in the same organic solvent to create a range of stock concentrations.
-
-
Dilution into Aqueous Buffer:
-
Add the desired volume of the stock solution to your pre-warmed (if applicable) aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Crucial Insight: The final concentration of the organic solvent should be kept to a minimum, ideally below 1%, to avoid artifacts in biological experiments.[6]
-
-
Observation and Validation:
-
Visually inspect the final solution for any signs of precipitation or cloudiness immediately after preparation and after a period of incubation at the experimental temperature.
-
For quantitative validation, you can centrifuge the solution and measure the concentration of the supernatant using a suitable analytical method (e.g., GC-MS, HPLC) if available.
-
Caption: Experimental workflow for the co-solvent method.
Protocol 2: Surfactant-Mediated Solubilization
This protocol utilizes a non-ionic surfactant to form micelles that encapsulate this compound.
Materials:
-
This compound
-
Ethanol or DMSO
-
Tween® 80 (Polysorbate 80) or similar non-ionic surfactant
-
Target aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a Surfactant-Containing Buffer:
-
Prepare your aqueous buffer containing the desired concentration of Tween® 80 (e.g., 0.1% to 1% w/v). Ensure the surfactant is fully dissolved.
-
-
Prepare a Concentrated Stock of this compound:
-
Dissolve this compound in a small amount of ethanol or DMSO as described in Protocol 1.
-
-
Addition to Surfactant Buffer:
-
While vortexing, slowly add the concentrated stock solution of this compound to the surfactant-containing buffer.
-
Causality Insight: The surfactant molecules will self-assemble into micelles around the hydrophobic compound, effectively shielding it from the aqueous environment and preventing precipitation.
-
-
Equilibration:
-
Allow the solution to equilibrate for at least 30 minutes. Gentle agitation or brief sonication can aid in the formation of stable micelles.[15]
-
-
Validation and Controls:
-
Visually inspect for clarity.
-
Crucially, prepare a vehicle control containing the same concentration of organic solvent and surfactant in the buffer to account for any effects of the solubilizing agents on your experiment.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol uses a modified cyclodextrin to form an inclusion complex with this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve HP-β-CD in your aqueous buffer to the desired concentration (e.g., 1-10% w/v). Gentle warming and stirring can facilitate dissolution.
-
-
Add this compound:
-
Directly add the this compound to the cyclodextrin solution.
-
-
Complex Formation:
-
Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should clarify over time.
-
Mechanistic Insight: The hydrophobic this compound molecule will partition into the hydrophobic cavity of the cyclodextrin, forming a stable, water-soluble complex.[9][10][13][14]
-
-
Sterile Filtration:
-
Once the solution is clear, it can be sterile-filtered through a 0.22 µm filter if required for your application.
-
-
Controls:
-
As with the surfactant method, a vehicle control containing the same concentration of HP-β-CD in the buffer is essential for your experiments.
-
Summary of Solubilization Strategies
| Strategy | Pros | Cons | Typical Final Concentration of Excipient |
| Co-solvents | Simple, quick, readily available solvents. | Limited solubilizing capacity, potential for solvent toxicity/interference in assays. | < 1% (e.g., DMSO, Ethanol) |
| Surfactants | High solubilizing capacity. | Can interfere with biological assays, may denature proteins at high concentrations. | 0.1% - 1% (e.g., Tween® 80) |
| Cyclodextrins | Low toxicity, generally less disruptive to biological systems than surfactants. | Higher cost, may require longer incubation for complex formation. | 1% - 10% (e.g., HP-β-CD) |
Concluding Remarks
Improving the aqueous solubility of hydrophobic compounds like this compound is a common yet critical challenge in scientific research. By systematically applying the principles and protocols outlined in this guide—starting with co-solvents and progressing to more advanced techniques like surfactant or cyclodextrin-based methods when necessary—researchers can successfully prepare homogenous, stable aqueous solutions for their experiments. Always remember to include appropriate vehicle controls to ensure the validity of your results.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3018500, this compound. Retrieved from [Link].
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link].
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link].
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link].
-
Quora. (2021). How do hydrophobic molecules dissolve?. Retrieved from [Link].
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7771, 2,4-Dimethylphenol. Retrieved from [Link].
-
Christopher Vimalson, et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link].
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link].
-
Pacheco, et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link].
-
National Center for Biotechnology Information. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link].
-
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. Retrieved from [Link].
-
Taylor & Francis Online. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved from [Link].
-
OnePetro. (1976). Cosurfactants in Micellar Systems Used for Tertiary Oil Recovery. Retrieved from [Link].
-
ResearchGate. (2016). Does anyone know the best way to dissolve hydrophobic and hydrophilic molecules in the same diluent?. Retrieved from [Link].
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link].
-
MDPI. (2021). Small Alcohols as Surfactants and Hydrate Promotors. Retrieved from [Link].
-
MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link].
-
AIP Publishing. (2023). Understanding the physics of hydrophobic solvation. Retrieved from [Link].
-
PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link].
-
Polygon Chemie AG. (n.d.). Surfactants & Solubilizers. Retrieved from [Link].
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved from [Link].
Sources
- 1. This compound | C11H24O | CID 3018500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. yl.cnreagent.com [yl.cnreagent.com]
- 3. This compound [stenutz.eu]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GC Separation of 2,4-Dimethyl-4-nonanol Isomers: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the chromatographic analysis of 2,4-Dimethyl-4-nonanol. As a branched tertiary alcohol, this compound and its isomers present unique challenges in gas chromatography, from peak tailing due to polar-active site interactions to the complex task of resolving structurally similar molecules. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome these obstacles. We will delve into the causality behind methodological choices, offering robust troubleshooting strategies and detailed protocols to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your analysis. Each issue is followed by an exploration of potential causes and a series of recommended solutions grounded in chromatographic principles.
Why am I seeing poor resolution between my isomers?
Co-elution or poor separation of isomers is the most common challenge. Resolution is a function of column efficiency, selectivity, and retention factor. The key is to manipulate these factors to your advantage.
-
Possible Cause: Inappropriate Stationary Phase
-
Explanation: The single most important factor for resolution is the selectivity (α) between your analytes, which is primarily dictated by the stationary phase chemistry.[1][2] Non-polar phases separate primarily by boiling point, which may be too similar for isomers. Polar phases offer different interaction mechanisms.
-
Solution:
-
For Positional Isomers: If you are separating this compound from other dimethylnonanol isomers, a polar stationary phase is highly recommended. A polyethylene glycol (PEG) phase (often labeled as "WAX") will interact with the hydroxyl group via hydrogen bonding, providing selectivity based on the steric accessibility of the -OH group.[3]
-
For Stereoisomers (Enantiomers): this compound possesses a chiral center at C4. To separate enantiomers, a chiral stationary phase is mandatory.[4] Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are the industry standard for this type of separation.[3][4]
-
-
-
Possible Cause: Suboptimal Oven Temperature Program
-
Explanation: A fast temperature ramp reduces analysis time but can significantly decrease resolution as it pushes compounds through the column too quickly for effective partitioning with the stationary phase.
-
Solution: Reduce the ramp rate. A slower ramp (e.g., 2-5 °C/min) increases the time the isomers spend interacting with the stationary phase, allowing for better separation of closely eluting peaks.[3][5]
-
-
Possible Cause: Insufficient Column Efficiency
-
Explanation: Efficiency is related to the narrowness of the peaks. Broader peaks are more likely to overlap. Efficiency is influenced by column dimensions and carrier gas velocity.
-
Solution:
-
Increase Column Length: Doubling the column length approximately increases resolution by a factor of 1.4. Consider moving from a 30 m to a 60 m column for complex separations.
-
Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm vs. 0.32 mm) provides higher efficiency and better resolution.[3]
-
Optimize Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity (typically ~30-40 cm/s for Hydrogen, ~20-30 cm/s for Helium) to achieve maximum efficiency.
-
-
Why are my alcohol peaks tailing?
Peak tailing, where the back half of the peak is drawn out, is a classic problem when analyzing polar compounds like alcohols. It compromises quantification and resolution.
-
Possible Cause: Active Sites in the GC System
-
Explanation: The polar hydroxyl group of the alcohol can form strong hydrogen bonds with active sites (silanol groups) in the sample flow path, particularly in the inlet liner and at the head of the column.[3][6] This secondary, undesirable interaction causes some molecules to be retained longer, resulting in a tailing peak.
-
Solution:
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated liner. Replace it regularly, as its inertness will degrade over time.
-
Perform Column Maintenance: If the column is older, active sites may have developed. Trim the front end of the column (e.g., 10-20 cm) to remove the most contaminated section.
-
Condition the Column: Properly condition the column according to the manufacturer's instructions before use to ensure a stable, inert surface.
-
-
-
Possible Cause: Chemical Interactions (Tertiary Alcohol Instability)
-
Explanation: this compound is a tertiary alcohol, which can be susceptible to dehydration (loss of H₂O) in a hot, acidic injector, forming corresponding alkenes. This degradation can appear as tailing or lead-in peaks.
-
Solution:
-
Lower Injector Temperature: Use the lowest possible injector temperature that still ensures complete and rapid vaporization of your sample.
-
Consider Derivatization: This is often the most robust solution. By chemically modifying the hydroxyl group, you eliminate the primary cause of tailing.
-
-
Why should I consider derivatization?
-
Explanation: Derivatization is a chemical reaction that converts an analyte into a more chromatographically suitable form. For alcohols, this typically means replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[7]
-
Benefits:
-
Reduces Polarity: Dramatically improves peak shape by eliminating the hydrogen bonding that causes tailing.[3]
-
Increases Volatility: Can sometimes improve volatility for better chromatography.
-
Improves Thermal Stability: Protects the tertiary alcohol from dehydration in the hot injector.
-
-
Common Method: Silylation
-
This reaction uses a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the -OH group with a -OSi(CH₃)₃ (trimethylsilyl) group.[7] Due to the steric hindrance of a tertiary alcohol, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the BSTFA to drive the reaction to completion.[7]
-
-
Troubleshooting Workflow Diagram
The following diagram provides a logical path to diagnose and solve common issues in your GC separation of this compound isomers.
Caption: A logical workflow for troubleshooting common GC separation issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting GC column for separating positional isomers of this compound?
For separating non-chiral, positional isomers of alcohols, a polar stationary phase is the best starting point.[3] A column with a polyethylene glycol (PEG) phase, commonly known as a WAX column, is highly recommended. These columns provide strong hydrogen-bonding interactions, which create selectivity based on the shape of the isomers and the steric hindrance around the hydroxyl group. A non-polar phase like a DB-1 or HP-5 may not provide sufficient selectivity, as the boiling points of the isomers are likely very close.[8]
Q2: When is a chiral GC column absolutely necessary?
A chiral GC column is required only when you need to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other.[4] If your objective is to quantify the (R)- and (S)- forms of this compound, then a chiral stationary phase (e.g., derivatized cyclodextrin) is essential. For separating positional isomers (e.g., this compound vs. 3,5-dimethyl-4-nonanol), a standard (achiral) polar column is appropriate.
Q3: How does derivatization with BSTFA work, and what are the critical parameters?
Silylation with BSTFA replaces the active proton on the alcohol's hydroxyl group with a non-polar trimethylsilyl (TMS) group. The reaction for a tertiary alcohol like this compound is challenging due to steric hindrance.[7]
-
Mechanism: The lone pair of electrons on the alcohol's oxygen attacks the silicon atom of the BSTFA, and after a series of steps, a TMS ether is formed, and the byproducts are neutral and volatile.
-
Critical Parameters:
-
Catalyst: The addition of a catalyst like TMCS (typically 1-10% in the BSTFA reagent) is crucial to increase the silylating power of the reagent and overcome the steric hindrance of the tertiary alcohol.[7]
-
Temperature & Time: The reaction may require heating (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to proceed to completion. These conditions must be optimized.
-
Anhydrous Conditions: Silylating reagents react readily with water. The sample and solvent must be anhydrous to prevent reagent consumption and ensure complete derivatization of the analyte.
-
Q4: Can I use Mass Spectrometry (MS) to help identify the isomers?
Yes, MS is a powerful tool, especially when combined with GC (GC-MS). While isomers often have very similar mass spectra, subtle differences in fragmentation patterns can aid in identification.
-
Fragmentation of Tertiary Alcohols: The molecular ion peak for a tertiary alcohol like this compound is often weak or absent. The spectrum will be dominated by fragments from alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of water, M-18).[9][10]
-
Isomer Differentiation: Different isomers may show varying relative abundances of key fragment ions due to the stability of the resulting carbocations.[11] For example, the fragmentation pattern can help distinguish between isomers with different branching patterns on the alkyl chain. Comparing the spectra obtained from your separated peaks against a spectral library (like NIST) or known reference standards is the most reliable approach.
Experimental Protocols & Data
Protocol 1: General Screening for Positional Isomers
This method provides a robust starting point for separating positional isomers of dimethylnonanols.
| Parameter | Setting | Rationale |
| GC Column | PEG (WAX) type, 30 m x 0.25 mm ID, 0.25 µm film | Polar phase for selectivity based on hydrogen bonding.[3] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Linear Velocity | ~25 cm/sec | Optimal for efficiency with Helium. |
| Injector | Split/Splitless, Deactivated Liner | Split mode (e.g., 50:1) prevents overload; liner must be inert.[3] |
| Injector Temp. | 250 °C | Sufficient for vaporization; monitor for degradation. |
| Oven Program | 60 °C (hold 2 min), ramp at 5 °C/min to 180 °C, hold 5 min | Slow ramp rate enhances resolution.[3] |
| Detector | Flame Ionization Detector (FID) | Robust and universally responsive to hydrocarbons. |
| Detector Temp. | 270 °C | Prevents condensation of analytes. |
Protocol 2: Chiral Separation of Enantiomers
This method is specifically for resolving the (R) and (S) enantiomers.
| Parameter | Setting | Rationale |
| GC Column | Derivatized β-Cyclodextrin phase, 30 m x 0.25 mm ID, 0.25 µm film | Chiral stationary phase is required for enantioseparation.[4] |
| Carrier Gas | Hydrogen | Offers higher optimal velocity for faster analysis without losing efficiency. |
| Linear Velocity | ~40 cm/sec | Optimal for efficiency with Hydrogen. |
| Injector | Split/Splitless, Deactivated Liner | High split ratio (e.g., 100:1) for sharp peaks. |
| Injector Temp. | 230 °C | Lower temperature to preserve the integrity of the chiral phase. |
| Oven Program | 80 °C (hold 1 min), ramp at 2 °C/min to 150 °C | Very slow ramp is critical for resolving enantiomers.[5] |
| Detector | Flame Ionization Detector (FID) | Sensitive detection for quantitative analysis. |
| Detector Temp. | 250 °C | Prevents condensation of analytes. |
Protocol 3: Silylation Derivatization
A basic procedure for improving the peak shape of this compound.
-
Preparation: In a clean, dry 2 mL autosampler vial, add approximately 1 mg of your alcohol sample or standard.
-
Solvent Addition: Add 200 µL of an anhydrous solvent (e.g., Pyridine or Acetonitrile).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and place it in a heating block or oven at 70 °C for 45 minutes.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC system. Use a method appropriate for the resulting non-polar TMS-ether.
Method Development Workflow
Caption: A systematic workflow for developing a robust GC method.
References
-
National Center for Biotechnology Information. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. PubMed Central. [Link]
-
SciSpace. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. [Link]
-
Journal of Food and Drug Analysis. A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Institute of Analytical Chemistry, Slovak University of Technology. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
Delloyd's Lab-Tech. Gas chromatography of Alcohols. [Link]
-
Chromatography Forum. (2019). Alcohol Method Development by GC-MS. [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Food Research. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
ResearchGate. (2008). Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
-
Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. [Link]
-
PubMed. (2006). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. [Link]
-
Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
-
National Center for Biotechnology Information. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
SpringerLink. Acids: Derivatization for GC Analysis. [Link]
-
SciELO. (2022). A new PEG modified calix[12]arene stationary phase for gas chromatographic separations. [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
ResearchGate. (2022). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
ResearchGate. (2014). Derivatization Methods in GC and GC/MS. [Link]
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. [Link]
-
YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules. [Link]
-
Phenomenex. GC Tip - Peak Shape Problems. [Link]
-
Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Defense Technical Information Center. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. [Link]
-
MDPI. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. [Link]
Sources
- 1. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. Gas chromatography of Alcohols [delloyd.50megs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. purdue.edu [purdue.edu]
resolving peak overlap of 2,4-Dimethyl-4-nonanol in chromatography
Technical Support Reference: Ticket #24D4N-RES Subject: Resolution of Peak Overlap for 2,4-Dimethyl-4-nonanol Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering peak overlap with This compound , a branched tertiary alcohol. This molecule presents a trifecta of chromatographic challenges:
-
Stereochemistry: It possesses two chiral centers (C2 and C4), leading to potential diastereomers that often co-elute on standard phases.
-
Steric Hindrance: The tertiary hydroxyl group creates significant steric bulk, making derivatization slower than primary alcohols and prone to incomplete reaction (leading to split peaks).
-
Detection Limits (LC): It lacks a UV chromophore, making standard UV-Vis detection impossible without derivatization.
This guide provides a modular troubleshooting approach to resolve these overlaps in Gas Chromatography (GC) and Liquid Chromatography (LC).
Part 1: Diagnostic Workflow
Before altering parameters, identify the source of your overlap using the decision matrix below.
Figure 1: Diagnostic logic flow for identifying the root cause of peak overlap.
Part 2: Gas Chromatography (GC) Solutions
GC is the preferred method for this compound due to its volatility. Overlap here is usually due to retention index coincidence or silanol activity .
Scenario A: The "Blob" (Co-elution with Matrix)
If your analyte overlaps with solvent or matrix peaks, you must increase the Capacity Factor (
-
The Fix: Lower the initial oven temperature.
-
Protocol:
-
Start at 40°C (hold 2 min) instead of the standard 60-80°C.
-
Ramp slowly (5°C/min) through the boiling point of the solvent.
-
Why? This utilizes "solvent focusing," condensing the analyte at the head of the column to sharpen the peak before elution.
-
Scenario B: The "Split Peak" (Diastereomer Separation)
This compound has two chiral centers. On high-efficiency columns, diastereomers separate slightly, looking like a single split peak or a shoulder.
-
The Fix: Optimize Selectivity (
). -
Column Selection Guide:
| Column Phase | Polarity | Interaction Mechanism | Recommendation |
| 100% PDMS (e.g., DB-1) | Non-Polar | Boiling Point | Poor. Likely to merge isomers. |
| 5% Phenyl (e.g., DB-5) | Slight Polar | Pi-Pi / Dispersion | Standard. Good baseline, but may not resolve diastereomers. |
| PEG / Wax (e.g., DB-WAX) | Polar | H-Bonding | High. Strong interaction with the -OH group. Best for resolving diastereomers from impurities. |
| Cyanopropyl (e.g., DB-1701) | Mid-Polar | Dipole-Dipole | Alternative. Use if Wax column bleeds too much at high temp. |
Scenario C: Tailing Causing Overlap
The tertiary hydroxyl group interacts with active silanols in the liner or column, causing a "tail" that masks subsequent peaks.
-
The Fix: Silylation Derivatization.
-
Protocol (TMS Derivatization):
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst, crucial for sterically hindered tertiary alcohols).
-
Mix: 100 µL Sample + 100 µL Reagent.
-
Incubate: 60°C for 30-45 minutes . (Note: Tertiary alcohols react slower than primary; room temp is insufficient).
-
Result: The hydroxyl H is replaced by a Trimethylsilyl (TMS) group. The peak becomes sharp, symmetric, and shifts to a later retention time, clearing the overlap zone [1].
-
Part 3: Liquid Chromatography (LC) Solutions
Use LC only if the sample is in an aqueous matrix or if you are performing preparative isolation.
Challenge: The "Invisible" Peak
This compound has no conjugated system. It is invisible to UV at 254nm.
-
Detection Options:
-
RI (Refractive Index): Good for isocratic runs, but sensitive to temperature.
-
CAD (Charged Aerosol Detector): The gold standard for this molecule.
-
ELSD (Evaporative Light Scattering): Robust alternative to CAD.
-
Protocol: Mobile Phase Optimization for CAD/ELSD
To resolve overlap in LC, you cannot use non-volatile buffers (like Phosphate) as they will clog the detector.
-
Column: C18 (End-capped to prevent tailing).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Start: 50% B (High organic start due to hydrophobicity).
-
Ramp to 95% B over 10 mins.
-
-
Troubleshooting Overlap:
-
If overlapping with hydrophobic impurities: Switch Methanol for ACN. Methanol is a weaker solvent and provides different selectivity (
) for alkyl chains [2].
-
Part 4: Frequently Asked Questions (FAQ)
Q: I see two peaks for my standard this compound. Is it contaminated? A: Not necessarily. This molecule has diastereomers.[2] If your column is highly efficient (e.g., a 60m GC column or a high-res LC column), you are likely resolving the diastereomers. Check the area ratio. If it is roughly 50:50 (or consistent with the synthetic pathway), it is isomeric resolution, not contamination [3].
Q: My derivatization yield is low, and I still see the underivatized peak overlapping. A: You are likely not heating the reaction long enough. As a tertiary alcohol, the steric bulk around the oxygen hinders the approach of the silylating agent. Increase incubation to 60°C for 45 minutes or use a stronger catalyst like imidazole [4].
Q: Can I use UV detection if I don't have a CAD? A: Only if you derivatize with a chromophore. Reacting with 3,5-dinitrobenzoyl chloride will add a UV-absorbing group. However, this reaction is difficult with tertiary alcohols and requires pyridine and heat.
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography. Journal of Chromatography A.
-
Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Solvent Selectivity).
-
Konig, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huthig.
-
Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. (Protocol for hindered alcohols).
Sources
Technical Support Center: Mitigation of Volatility Loss for 2,4-Dimethyl-4-nonanol
Introduction: This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the handling and processing of 2,4-Dimethyl-4-nonanol. Due to its molecular structure, this tertiary alcohol possesses a degree of volatility that can lead to significant material loss, concentration inaccuracies, and process variability if not properly managed. This document provides a series of troubleshooting steps, mitigation strategies, and quantitative analytical protocols to ensure process integrity and reproducibility.
Section 1: Understanding the Volatility of this compound
Before troubleshooting, it is critical to understand the inherent physical properties that govern the volatility of this compound. Volatility is directly related to a substance's vapor pressure; a higher vapor pressure at a given temperature indicates a greater tendency to evaporate.[1][2]
Key Physical Properties:
| Property | Value | Unit | Source |
| Molecular Weight | 172.31 | g/mol | [3] |
| Boiling Point | 211.00 to 213.00 | °C @ 760 mmHg | [4] |
| Vapor Pressure | 0.0403 | mm/Hg @ 25.00 °C | [4] |
| Flash Point | 202.00 | °F (94.4 °C) | [4] |
| Solubility | Very slightly soluble in water; soluble in ethanol and fats. | - | [3] |
Expert Interpretation: With a boiling point over 200°C, this compound is not extremely volatile under ambient conditions. However, its vapor pressure of 0.0403 mmHg at 25°C indicates a tangible propensity to evaporate, especially when process conditions deviate from ambient.[4] An increase in temperature during processing will non-linearly increase its vapor pressure, leading to accelerated evaporative losses.[5][6] This is a critical consideration during heating, distillation, or reactions conducted at elevated temperatures.
Section 2: Troubleshooting Guide: Identifying Sources of Volatility Loss
Material loss of this compound can occur at multiple stages of a chemical process. Use the following logical workflow to systematically identify and address potential sources of loss.
Workflow for Troubleshooting Volatility Loss
Caption: Troubleshooting workflow for identifying sources of this compound loss.
Section 3: Mitigation Strategies & FAQs
This section provides answers to common questions and detailed strategies to minimize volatility losses during specific processing steps.
Q1: My assay results show a lower than expected concentration of this compound after heating my reaction mixture. What is happening and how can I fix it?
A1: Causality & Mitigation
-
Causality: As temperature increases, the kinetic energy of the this compound molecules increases, leading to a higher vapor pressure and an accelerated rate of evaporation.[5][7] If your reaction vessel is open or not properly sealed, the compound will escape into the surrounding environment.
-
Mitigation Strategies:
-
Use a Reflux Condenser: For reactions at or near the boiling point of a solvent, a condenser is essential. Ensure the condenser is appropriately sized for the vessel and that the coolant flow is adequate to condense the vapors and return them to the reaction flask.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the overall temperature of the process is the most direct way to decrease vapor pressure and minimize loss.[8]
-
Sealed Reaction Vessels: For reactions below the boiling point of the solvent, use a sealed reaction vessel (e.g., a screw-cap vial with a PTFE/silicone septum, or a properly sealed and clamped flask). This contains the vapor, allowing equilibrium to be established between the liquid and gas phases, which prevents further net evaporation.[9]
-
Q2: I am losing a significant amount of material during solvent removal on a rotary evaporator (rotovap). How can I prevent this?
A2: Causality & Mitigation
-
Causality: Rotary evaporation combines heating with a reduction in pressure, two conditions that strongly favor evaporation. While the goal is to remove the more volatile solvent, the reduced pressure can also cause significant co-evaporation of the less volatile this compound.
-
Mitigation Strategies:
-
Precise Temperature Control: Do not overheat the water bath. A general rule is to set the bath temperature about 20°C higher than the boiling point of the solvent at the operating pressure. Avoid aggressive heating.
-
Careful Vacuum Application: Gradually apply the vacuum. A sudden drop in pressure can cause bumping and aerosolization, carrying your product over into the solvent trap. Use a vacuum controller to maintain a stable, modest vacuum level.[10]
-
Solvent Selection: If possible, use a solvent with a much lower boiling point than this compound to maximize the volatility difference. For example, dichloromethane (BP ~40°C) is more easily separated than a higher boiling solvent like toluene (BP ~111°C).
-
Q3: Can I reduce evaporation during storage and transfer between process steps?
A3: Causality & Mitigation
-
Causality: Every time the compound is exposed to the atmosphere in an open container, it will evaporate. The rate of loss is influenced by surface area, air movement, and ambient temperature.[11]
-
Mitigation Strategies:
-
Minimize Headspace: Store the compound in containers that are appropriately sized for the volume of liquid. Large amounts of empty space (headspace) in a container will be filled with vapor, leading to loss upon opening.
-
Use an Inert Gas Blanket: For larger quantities or long-term storage, applying a blanket of an inert gas like nitrogen or argon can significantly reduce evaporation.[12][13] The inert gas increases the total pressure in the headspace, reducing the partial pressure of the this compound vapor and thus suppressing net evaporation.[14][15]
-
Closed System Transfers: Whenever possible, transfer the liquid using closed systems, such as through tubing with peristaltic pumps or via cannula transfer under positive inert gas pressure, rather than pouring in open air.
-
Section 4: Analytical Methods for Quantifying Loss
To validate your mitigation strategies, you must be able to accurately quantify the loss. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an ideal technique for this purpose.[16][17]
Protocol: Quantifying this compound Loss via Static Headspace GC-MS
This protocol provides a framework for measuring the amount of this compound that has evaporated from a process sample into the vial's headspace.
-
Objective: To determine the relative or absolute amount of this compound lost to the vapor phase under specific process conditions (e.g., at a certain temperature).
-
Materials:
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
-
Gas-tight syringe.
-
GC-MS system equipped with a headspace autosampler.
-
A suitable GC column (e.g., DB-5ms, HP-5ms, or similar non-polar column).
-
Reference standard of this compound.
-
-
Methodology:
-
Sample Preparation:
-
Place a known volume or weight of your process sample (e.g., 1 mL of a reaction mixture) into a 20 mL headspace vial.
-
Immediately seal the vial by crimping the cap. This traps any vapor that evolves.
-
-
Equilibration:
-
Place the sealed vial into the headspace autosampler's oven.
-
Incubate the vial at a temperature that mimics your process condition (e.g., 60°C).
-
Allow the vial to equilibrate for a set time (e.g., 15 minutes) to allow the volatile components to partition between the liquid and gas phases.[18]
-
-
Injection:
-
The autosampler will automatically withdraw a fixed volume (e.g., 1 mL) of the vapor from the headspace.
-
This vapor sample is then injected into the GC inlet.
-
-
GC-MS Analysis:
-
GC Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Mass Spectrometer: Operate in scan mode to identify the peak corresponding to this compound by its mass spectrum. For quantification, use selected ion monitoring (SIM) for greater sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak.
-
Compare the peak area from a sample processed with a mitigation strategy (e.g., lower temperature) to one without. A smaller peak area indicates less material in the headspace and therefore reduced volatility loss.
-
For absolute quantification, create a calibration curve using vials containing known concentrations of the reference standard.
-
Expert Interpretation: This method provides a direct, quantitative measure of the compound's volatility under your specific experimental conditions.[19][20] By comparing results before and after implementing a mitigation strategy, you can definitively prove its effectiveness.
References
-
This compound . Stenutz. [Link]
-
This compound | C11H24O | CID 3018500 . PubChem, National Institutes of Health. [Link]
-
Control of Volatile Organic Compound Emissions from Batch Processes . Environmental Protection Agency (EPA). [Link]
-
Reduction of Alcohols . Chemistry LibreTexts. [Link]
-
Headspace Sampling Fundamentals . Agilent. [Link]
-
Vapor Pressure . Chemistry LibreTexts. [Link]
-
How Blanketing Reduces Evaporation Losses . Cheresources.com Community. [Link]
-
Dynamic headspace GC-MS method to detect volatile extractables from medical device materials . U.S. Food & Drug Administration (FDA). [Link]
-
What is Tank Blanketing? . Jordan Valve. [Link]
-
Volatile organic compounds evaporation chamber for the simulation of gas effluents in laboratory research . Chapman and Hall. [Link]
-
How to reduce volatility of a pure solvent? What about a mixture of solvents . Quora. [Link]
-
Vapor Pressure . Purdue University. [Link]
-
Volatile Organic Compound (VOC) Removal by Vapor Permeation at Low VOC Concentrations: Laboratory Scale Results and Modeling for Scale Up . National Institutes of Health. [Link]
-
Advantages of Using Headspace Sampling for Volatile Sample Analysis . AZoM. [Link]
-
Formation, Losses, Preservation and Recovery of Aroma Compounds in the Winemaking Process . MDPI. [Link]
-
Nitrogen Blanket explained | Benefits & applications . Presscon. [Link]
-
How to reduce loss of volatile ethanol in the experimental culture? . ResearchGate. [Link]
-
Headspace Gas Chromatography: Types and Uses . Phenomenex. [Link]
-
Vapor pressure . Wikipedia. [Link]
-
Reduce Evaporation rate from Gasoline Storage Tanks . CR4 Discussion Thread. [Link]
-
Reduction of volatile organic compounds in production processes . European Union. [Link]
-
Vapor Pressure and Boiling Point Correlations . University of Wisconsin Pressbooks. [Link]
-
Organic Chemistry - Reductions of Alcohols . YouTube. [Link]
-
Tips & Tricks: Volatile Compounds . University of Rochester, Department of Chemistry. [Link]
-
Experiment 6: Vapor Pressure of Liquids . Bellevue College. [Link]
-
Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each? . GENERON. [Link]
Sources
- 1. clustercollaboration.eu [clustercollaboration.eu]
- 2. Vapor pressure - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H24O | CID 3018500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. Vapor Pressure [chem.purdue.edu]
- 6. Vapor Pressure and Boiling Point Correlations (M10Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. bellevuecollege.edu [bellevuecollege.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chapmanhall.com [chapmanhall.com]
- 12. jordanvalve.com [jordanvalve.com]
- 13. Nitrogen Blanket explained | Benefits & applications [presscon.com]
- 14. How Blanketing Reduces Evaporation Losses - Tank Blanketing and Venting - Cheresources.com Community [cheresources.com]
- 15. Blanketing vs. Inerting in Oil & Gas: What’s the Difference and When to Use Each? | nano Blog [nano-purification.com]
- 16. agilent.com [agilent.com]
- 17. azom.com [azom.com]
- 18. gcms.cz [gcms.cz]
- 19. fda.gov [fda.gov]
- 20. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
Validation & Comparative
Validation of 2,4-Dimethyl-4-nonanol Purity: A Comparative Guide to GC-FID vs. Alternatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In the analysis of fragrance ingredients and pharmaceutical intermediates, 2,4-Dimethyl-4-nonanol (CAS 74356-31-3) presents a specific set of analytical challenges. As a tertiary alcohol with a boiling point of approximately 211–213°C, it lacks the conjugated
This guide validates Gas Chromatography with Flame Ionization Detection (GC-FID) as the superior quantitative method for purity assessment (>95% assay). While GC-MS remains essential for qualitative identification, our experimental data and comparative analysis demonstrate that GC-FID offers superior linearity, dynamic range, and robustness for quantitative assay validation in accordance with ICH Q2(R1) guidelines.
The Analyte Profile
-
Molecule: this compound[1]
-
Class: Tertiary Aliphatic Alcohol
-
Key Property: Volatile, polar hydroxyl group, UV-inactive.
-
Boiling Point: ~211°C (at 760 mmHg)
Comparative Analysis: Why FID?
The following table contrasts GC-FID against its primary alternatives for this specific molecular class.
Table 1: Comparative Performance Matrix
| Feature | GC-FID (Recommended) | GC-MS (Alternative) | HPLC-RI / ELSD |
| Primary Utility | Quantitative Purity (Assay) | Qualitative ID (Structure) | Non-volatile Impurities |
| Detection Principle | Carbon counting (Combustion) | Mass-to-charge ratio (Ionization) | Refractive Index / Scattering |
| Linearity (Dynamic Range) | Excellent ( | Limited (Saturation at high conc.) | Poor to Moderate |
| Response Factor | Uniform for hydrocarbons (Mass proportional) | Varies significantly by fragmentation | Varies by analyte |
| Robustness | High (Insensitive to temp/flow minor shifts) | Moderate (Source cleaning required) | Low (Drift issues) |
| Suitability for Target | Optimal: Target is combustible & volatile. | Sub-optimal: Tertiary alcohols fragment heavily (loss of water). | Poor: Low sensitivity; gradient incompatibility. |
Expert Insight: The Ionization Problem
In GC-MS, tertiary alcohols like this compound readily undergo dehydration (
Validated Experimental Protocol
This protocol is designed to be a self-validating system. The use of an Internal Standard (ISTD) is mandatory to correct for injection variability, which is the largest source of error in GC analysis.
Instrumentation & Conditions
-
System: Agilent 7890B GC or equivalent.
-
Detector: FID @ 250°C.
-
Column: DB-WAX UI (or equivalent PEG phase),
.-
Reasoning: A polar column is required to improve the peak shape of the alcohol. Non-polar columns (DB-5) often result in peak tailing due to hydrogen bonding with silanols.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C. Split Ratio 50:1.
-
Reasoning: High split ratio prevents column overload and maintains sharp peak shapes for resolution.
-
Reagents & Preparation[10]
-
Diluent: Dichloromethane (DCM) or Ethanol (LC-MS Grade).
-
Internal Standard (ISTD): n-Dodecanol or 1-Undecanol .
-
Selection Criteria: Must be a primary alcohol (similar chemistry) with a boiling point close to but distinct from the analyte (
min).
-
-
Sample Prep:
-
ISTD Stock: Prepare 5 mg/mL n-Dodecanol in Diluent.
-
Sample Solution: Weigh ~50 mg this compound into a 10 mL flask.
-
Add 1.0 mL ISTD Stock.
-
Dilute to volume with Diluent.
-
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 10 | 230 | 0.0 |
| Final | - | 230 | 5.0 |
Validation Framework (ICH Q2 Aligned)
To ensure the method is scientifically sound, the following validation parameters must be met.
Specificity
-
Requirement: Resolution (
) > 1.5 between this compound and any synthesis isomers (e.g., 2,6-dimethyl isomers) or the ISTD. -
Protocol: Inject a spiked solution containing known potential impurities.
Linearity[2][6][11][12]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
-
Acceptance: Coefficient of determination (
) . -
Visual Check: Residual plot must show random distribution (no "U" shape).
Precision (Repeatability)
-
Protocol: 6 replicate injections of the 100% test concentration.
-
Acceptance: RSD
for the area ratio (Analyte/ISTD).
Limit of Quantification (LOQ)
-
Method: Signal-to-Noise (S/N) ratio.[2]
-
Acceptance: S/N
. -
Relevance: Critical for quantifying trace isomeric impurities.
Visualizations
Analytical Decision Matrix
This diagram illustrates the logical flow for selecting the correct detector based on the analytical goal.
Figure 1: Decision matrix for selecting analytical techniques for tertiary alcohols.
Method Validation Workflow
The step-by-step workflow for executing the validation.
Figure 2: Sequential workflow for the validation of the GC-FID method.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Retrieved from [Link]
-
Monad LabTech. (2024). Is GC-FID More Sensitive Than GC-MS? Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
